1-(2-Aminoethyl)-1H-pyrrol-2,5-dion-2,2,2-Trifluoracetaat

Übersicht

Beschreibung

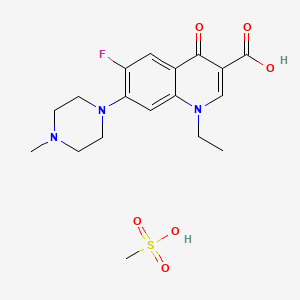

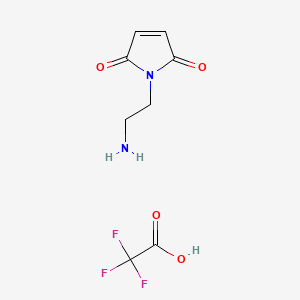

The compound “1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and two carbonyl groups. The 2-aminoethyl group attached to the pyrrole ring suggests that this compound could participate in various chemical reactions involving amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole-2,5-dione ring and the 2-aminoethyl group. The trifluoroacetate group would add three fluorine atoms to the molecule, which could significantly affect its physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group could participate in reactions such as acylation or alkylation. The carbonyl groups in the pyrrole-2,5-dione ring could undergo reactions typical for carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetate group could make the compound highly polar, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung wird in der organischen Synthese für Carbonylierungsreaktionen und nucleophile Substitutionsreaktionen verwendet. Sie dient als Zwischenprodukt für die Synthese anderer Verbindungen, insbesondere solcher, die Amino- und Iminogruppen enthalten .

Vernetzer

Es wirkt als Vernetzer, um kovalente Bindungen zwischen polymeren Vorläufern zu bilden. Dies ist entscheidend für die Herstellung stabiler Strukturen in verschiedenen Materialien, einschließlich Hydrogelen .

Biokonjugation

Die Verbindung wird bei der Synthese von Maleimid-funktionalisierten Heparin-Hydrogelen verwendet, indem Maleimid-Funktionsgruppen an Moleküle eingeführt werden, wodurch eine nachfolgende Biokonjugation ermöglicht wird . Dies ist wichtig für die Herstellung biokompatibler Materialien, die mit biologischen Systemen interagieren können.

Oberflächenaktives Mittel

N-(2-Aminoethyl)maleimid-Trifluoracetaat-Salz kann als oberflächenaktives Mittel verwendet werden, d. h. es kann die Oberflächeneigenschaften von Flüssigkeiten verändern, was möglicherweise nützlich für Detergenzien oder Emulgatoren ist .

Ölfeld-Reinjektionsmittel

In der Erdölindustrie kann diese Verbindung als Ölfeld-Reinjektionsmittel verwendet werden, um die Ölgewinnung zu verbessern, indem die Eigenschaften des injizierten Wassers modifiziert werden, um seine Leistung im Reservoir zu verbessern .

Thiol-reaktive Vernetzung

Es ist als thiol-reaktives Vernetzungsmittel bekannt, d. h. es kann mit Thiolgruppen (-SH) reagieren, die in Proteinen oder anderen organischen Molekülen vorhanden sind, und dabei stabile Thioetherbindungen bilden . Diese Anwendung ist in der Proteinchemie und Enzymologie von Bedeutung.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(2-Aminoethyl)maleimide trifluoroacetate salt, also known as 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, is a thiol-reactive cross-linking agent . It primarily targets thiol groups in proteins and other biological molecules, forming covalent bonds with them .

Mode of Action

This compound interacts with its targets by forming covalent bonds between polymeric precursors . The maleimide group in the compound reacts with the thiol group in the target molecule, resulting in a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making it a useful tool for bioconjugation .

Biochemical Pathways

It is commonly utilized in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation . This suggests that it may play a role in modulating biochemical pathways related to heparin and its functions.

Result of Action

The primary result of the action of N-(2-Aminoethyl)maleimide trifluoroacetate salt is the formation of stable covalent bonds between polymeric precursors . This enables the creation of complex structures such as hydrogels, which have numerous applications in biomedical research and therapeutics .

Action Environment

The action of N-(2-Aminoethyl)maleimide trifluoroacetate salt can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds can compete with the intended target for reaction with the maleimide group. Additionally, the pH of the environment can affect the reactivity of the maleimide group, with a near-neutral pH being optimal for the reaction .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHKVOGCDPODMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583690 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146474-00-2 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)

![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)

![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1663852.png)